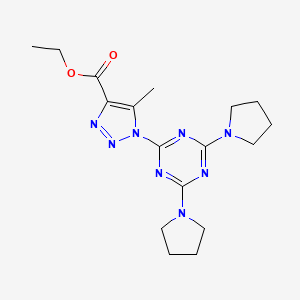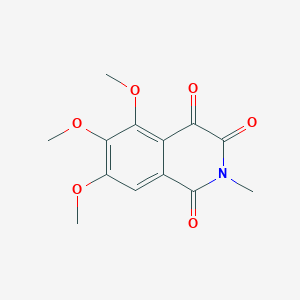
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide
Übersicht
Beschreibung
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, also known as DCFNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. For example, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to have a range of biochemical and physiological effects, depending on the specific target and context. In cancer cells, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In the brain, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide can modulate the activity of certain neurotransmitters and receptors, leading to changes in neuronal signaling and behavior. 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization and characterization for specific applications.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide, including:
1. Further optimization and characterization of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide for specific applications, such as cancer therapy or neuropharmacology.
2. Development of new analogs and derivatives of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the molecular mechanisms underlying the effects of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide on specific targets and pathways.
4. Evaluation of the safety and efficacy of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in preclinical and clinical studies for various diseases and conditions.
5. Exploration of the potential applications of 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide in other fields, such as agriculture or materials science.
In conclusion, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide is a promising chemical compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in the cell cycle and apoptosis. In neuroscience, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, 2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylnicotinamide has been identified as a potential lead compound for the development of new drugs targeting specific diseases and conditions.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-7-11(13(16)18-8(2)12(7)15)14(20)19-10-5-3-4-9(17)6-10/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVCEVZPEVJFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dichloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(3,4-dimethoxybenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3508725.png)
![9-bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3508734.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3508735.png)
![6-chloro-2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508738.png)

![N-[4-(benzyloxy)benzyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3508748.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3508749.png)
![9-(methoxymethyl)-7-methyl-3-quinolin-8-ylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3508756.png)



![N-{[4-allyl-5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B3508823.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3508832.png)
